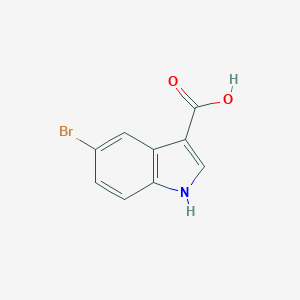

5-bromo-1H-indole-3-carboxylic acid

准备方法

合成路线和反应条件: 曲弗林酸可以通过多种化学路线合成。 一种常见的方法是通过分离植物病原真菌互生链格孢 (Nimbya alternantherae) 的液体培养物来获得该化合物 . 分离过程通常包括使用有机溶剂提取化合物,然后通过色谱技术进行纯化。

工业生产方法: 曲弗林酸的工业生产主要依赖于真菌培养物的发酵。 真菌在受控环境中培养,然后从培养基中提取化合物。 这种方法确保了曲弗林酸的稳定和可扩展生产 .

化学反应分析

反应类型: 曲弗林酸会发生各种化学反应,包括氧化、还原和取代。 这些反应受化合物中存在的官能团的影响,例如羟基和羰基。

常见试剂和条件:

氧化: 曲弗林酸可以使用高锰酸钾或过氧化氢等试剂在酸性或碱性条件下氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。

取代: 取代反应通常涉及胺或醇等亲核试剂,导致形成具有修饰生物活性的衍生物。

科学研究应用

Pharmaceutical Development

5-Bromo-1H-indole-3-carboxylic acid is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has been particularly useful in developing drugs aimed at treating neurological disorders due to its structural similarity to bioactive compounds.

Case Study:

A study highlighted the compound's effectiveness in synthesizing indole derivatives that function as inhibitors for specific enzymes related to neurological pathways. These derivatives have shown promise in preclinical trials targeting conditions such as Alzheimer's disease and depression .

Biochemical Research

In biochemical research, this compound is utilized to investigate enzyme inhibition and receptor binding, which are crucial for understanding various biological pathways.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Acetylcholinesterase | Competitive | |

| Cyclooxygenase | Non-competitive | |

| Protein Kinase | Mixed |

These studies have provided insights into the mechanisms of action for potential therapeutic agents derived from this compound.

Organic Synthesis

This compound serves as a versatile building block in organic chemistry, facilitating the synthesis of complex molecules.

Synthesis Example:

The compound can be synthesized through various methods, including refluxing with sodium hydroxide and subsequent acidification, yielding high purity products suitable for further reactions .

Material Science

In material science, this compound contributes to developing new materials, such as polymers and coatings, due to its unique chemical properties.

Application Highlights:

- Polymers: It has been incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Coatings: The compound has been explored for use in coatings that require specific chemical resistance and durability .

Agricultural Chemistry

Research into agricultural applications has identified this compound as a potential component in formulating effective agrochemicals, including pesticides and herbicides.

Case Study:

A recent investigation evaluated its efficacy against specific plant pathogens, demonstrating significant antifungal activity, which could lead to the development of safer agricultural products .

作用机制

曲弗林酸的作用机制涉及其与各种分子靶点和途径的相互作用。 它通过干扰植物发育所必需的细胞过程来抑制种子萌发和根系生长 . 该化合物的抗菌活性归因于其破坏微生物细胞膜和抑制必需酶的能力 .

相似化合物的比较

曲弗林酸与其他真菌代谢产物,如曲霉素、禾谷镰刀菌素和黄曲霉毒素具有相似性。 它在特定的生物活性及其结构特征方面是独一无二的 . 类似的化合物包括:

曲霉素: 另一种来自曲霉属的代谢产物,具有独特的生物活性。

禾谷镰刀菌素: 以其植物毒性而闻名。

黄曲霉毒素: 由曲霉属产生的有毒代谢产物。

生物活性

5-Bromo-1H-indole-3-carboxylic acid (CAS No. 10406-06-1) is a significant compound in medicinal chemistry, particularly due to its biological activities and applications in synthesizing various pharmacologically active derivatives. This article reviews the biological activity of this compound, focusing on its antibacterial properties, potential use in cancer treatment, and its role as a precursor in drug synthesis.

- Molecular Formula : C₉H₆BrNO₂

- Molecular Weight : 240.05 g/mol

- Solubility : Soluble in organic solvents, with varying degrees of permeability across biological membranes.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound and its derivatives. For instance, it has been utilized as an intermediate in the synthesis of indole-based inhibitors that target bacterial cystathionine γ-synthase (bCSE), which is implicated in antibiotic resistance mechanisms in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . The inhibition of bCSE enhances the effectiveness of existing antibiotics against resistant strains, making these compounds promising candidates for further development.

Table 1: Antibacterial Efficacy of Indole Derivatives

| Compound | Target Bacteria | MIC (μM) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| NL1 (derived from 5-Bromo) | Pseudomonas aeruginosa | 20 | |

| NL2 (derived from 5-Bromo) | Escherichia coli | 25 |

Anticancer Properties

The indole scaffold is recognized for its anticancer properties. Derivatives of indole, including those derived from this compound, have shown cytotoxic effects against various cancer cell lines. For example, compounds related to this structure have demonstrated significant activity against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Methyl 1H-indole-3-carboxylate | A549 | 12 | |

| 5-Bromo derivative | MDA-MB-231 | 15 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound acts as an inhibitor for enzymes involved in metabolic pathways, enhancing the susceptibility of bacteria to antibiotics.

- Modulation of Signaling Pathways : It may influence pathways related to cell proliferation and apoptosis in cancer cells through the activation or inhibition of specific kinases.

Case Study 1: Antibiotic Potentiation

A study demonstrated that derivatives synthesized from this compound significantly enhanced the efficacy of standard antibiotics against resistant bacterial strains. The results indicated a reduction in the minimum inhibitory concentration (MIC) when combined with traditional antibiotics, showcasing the potential for developing combination therapies .

Case Study 2: Anticancer Activity

In vitro studies involving cell lines treated with indole derivatives showed a marked decrease in cell viability, suggesting that these compounds can induce apoptosis through caspase activation pathways. These findings support further exploration into their use as anticancer agents .

属性

IUPAC Name |

5-bromo-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZMBSGNSAHFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426961 | |

| Record name | 5-bromo-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10406-06-1 | |

| Record name | 5-Bromo-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10406-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoindole-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。